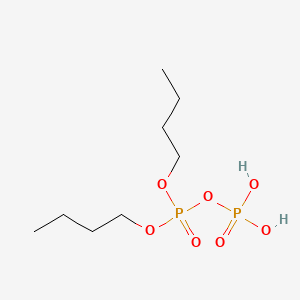
Dibutyl phosphono phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phosphono phosphate is an organophosphorus compound with the chemical formula C8H19O4P. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl phosphono phosphate can be synthesized through the esterification of phosphoric acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutyl phosphono phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphates and phosphonates.
Scientific Research Applications
Dibutyl phosphono phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of dibutyl phosphono phosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phosphate: Similar in structure but lacks the phosphono group.
Dibutyl phosphite: Contains a phosphite group instead of a phosphate group.
Diethyl phosphono phosphate: Similar structure but with ethyl groups instead of butyl groups.
Uniqueness
Dibutyl phosphono phosphate is unique due to its combination of butyl groups and a phosphono phosphate moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
85475-03-2 |
|---|---|
Molecular Formula |
C8H20O7P2 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
dibutyl phosphono phosphate |
InChI |
InChI=1S/C8H20O7P2/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11/h3-8H2,1-2H3,(H2,9,10,11) |
InChI Key |
WBJBEMDHFMUSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















